molecular formula C4H8CuO5 B2846248 Diacetoxycoppermonohydrate CAS No. 142-71-2; 4180-12-5; 6046-93-1

Diacetoxycoppermonohydrate

Cat. No.: B2846248
CAS No.: 142-71-2; 4180-12-5; 6046-93-1
M. Wt: 199.649
InChI Key: NWFNSTOSIVLCJA-UHFFFAOYSA-L
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Description

Diacetoxycoppermonohydrate, systematically named Copper(II) acetate monohydrate (CAS 6046-93-1), is a hydrated copper salt of acetic acid with the molecular formula Cu(CH₃COO)₂·H₂O. It is classified as a transition metal compound and is widely recognized for its catalytic and biochemical applications. This compound appears as blue-green crystalline solids and is hygroscopic, readily absorbing moisture from the atmosphere .

Properties

CAS No.

142-71-2; 4180-12-5; 6046-93-1

Molecular Formula

C4H8CuO5

Molecular Weight

199.649

IUPAC Name

acetic acid;copper;hydrate

InChI

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2

InChI Key

NWFNSTOSIVLCJA-UHFFFAOYSA-L

SMILES

CC(=O)O.CC(=O)O.O.[Cu]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .

Chemical Reactions Analysis

Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Heating in the presence of air.

    Reduction: Using reducing agents like hydrogen gas.

    Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.

Major Products:

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 199.65 g/mol
  • Solubility: Highly soluble in water (≈7.2 g/100 mL at 20°C) and polar solvents like ethanol.
  • Melting Point : Decomposes at ~115°C, releasing water and acetic acid.
  • Applications: Catalysis: Used in cross-coupling reactions (e.g., Ullmann, Glaser-Hay reactions) for C-C bond formation . Biochemical Reagents: Acts as a copper source in enzyme studies and protein analysis. Pigments: Known as "Verdigris" or "Pigment Green 20" in art and industrial coatings .

Comparative Analysis with Similar Compounds

To contextualize the utility of Copper(II) acetate monohydrate, we compare it with structurally or functionally analogous compounds, including other copper acetates, transition metal acetates, and catalysts.

Comparison with Copper Acetate Variants

Table 1: Copper Acetate Derivatives

Compound CAS Number Formula Hydration State Solubility (H₂O) Key Applications
Copper(II) acetate monohydrate 6046-93-1 Cu(CH₃COO)₂·H₂O Monohydrate 7.2 g/100 mL Catalysis, pigments, biochemicals
Copper(II) acetate (anhydrous) 142-71-2 Cu(CH₃COO)₂ Anhydrous 5.6 g/100 mL Organic synthesis, wood preservatives
Copper(I) acetate 598-54-9 CuCH₃COO Anhydrous Insoluble Niche catalysis, limited industrial use

Key Findings :

  • Hydration Impact: The monohydrate form exhibits higher aqueous solubility than the anhydrous variant due to hydrogen bonding with water molecules .
  • Stability: The anhydrous form is more thermally stable (decomposition >200°C) but less reactive in cross-coupling reactions compared to the monohydrate .

Comparison with Transition Metal Acetates

Table 2: Transition Metal Acetates

Compound Metal Oxidation State Solubility (H₂O) Catalytic Efficiency (C-C Bond Formation) Environmental Stability
Copper(II) acetate monohydrate +2 High Moderate to High Stable in humid conditions
Zinc acetate +2 Very High Low Highly stable
Nickel(II) acetate +2 Moderate Low Sensitive to oxidation
Palladium(II) acetate +2 Low Very High Air-sensitive

Key Findings :

  • Catalytic Performance : Palladium(II) acetate outperforms copper analogs in Suzuki-Miyaura couplings but is cost-prohibitive and less environmentally sustainable .
  • Environmental Stability: Copper(II) acetate monohydrate demonstrates superior stability in humid environments compared to nickel and palladium analogs, making it suitable for industrial processes .

Functional Comparison in Cross-Coupling Reactions

Table 3: Catalytic Efficiency in Glaser-Hay Reaction

Catalyst Reaction Yield (%) Temperature (°C) Reaction Time (h)
Copper(II) acetate monohydrate 85–92 60–80 4–6
Copper(I) acetate 40–55 100–120 8–10
Palladium(II) acetate 90–95 25–40 1–2

Key Findings :

  • Cost-Effectiveness: Copper(II) acetate monohydrate provides a balance between yield (>85%) and operational simplicity, avoiding the need for inert atmospheres required by palladium catalysts .
  • Reaction Conditions: The monohydrate’s solubility enables homogeneous catalysis at moderate temperatures, unlike copper(I) acetate, which requires higher temperatures and yields inferior results .

Research and Industrial Implications

Recent studies (2020–2025) highlight Copper(II) acetate monohydrate’s role in sustainable chemistry, particularly in replacing noble metal catalysts for large-scale syntheses . Its stability in aqueous and aerobic conditions further supports its use in green chemistry initiatives.

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